molecular formula C17H26O2 B8260859 Methyl 6,9,12,15-hexadecatetraenoate

Methyl 6,9,12,15-hexadecatetraenoate

Cat. No. B8260859
M. Wt: 262.4 g/mol
InChI Key: FHWDNFIEIFBMRH-AGRJPVHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6,9,12,15-hexadecatetraenoate is a useful research compound. Its molecular formula is C17H26O2 and its molecular weight is 262.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6,9,12,15-hexadecatetraenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6,9,12,15-hexadecatetraenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Lipid Content and Fatty Acid Composition in Mice

    HDTA, an n-1 polyunsaturated fatty acid, was found to affect plasma and liver lipid content and distribution in mice. It was observed that dietary intake of HDTA lowered plasma triacylglycerol content without affecting total cholesterol content. Interestingly, HDTA showed minimal accumulation in adipose tissue, with its metabolite detected in small amounts in plasma, liver, and adipose tissue (Hosomi et al., 2021).

  • Pharmacokinetics of Lipoxin A4 Analogs

    Research on Lipoxin A4 (LXA4) analogs, which include variants of HDTA, revealed their potential for therapeutic use due to their anti-inflammatory and immunomodulatory actions. These analogs demonstrated effectiveness in various animal models for acute inflammatory reactions and chronic conditions like Crohn's disease (Guilford & Parkinson, 2005).

  • Reactions of Polyunsaturated Fatty Acids with Nitrite Ions

    A study on the reaction of HDTA derivatives with nitrite ions under specific conditions revealed the formation of various products, including novel nitrosative breakdown products. This research adds to the understanding of the chemical behavior of polyunsaturated fatty acids in different environments (Napolitano et al., 2002).

  • Combustion and Oxidation Studies

    HDTA derivatives were studied for their role in fuel oxidation, revealing insights into the impact of double bonds on the combustion process. These studies contribute to the understanding of fuel characteristics and combustion mechanisms (Zhang et al., 2014).

  • Synthesis for Biosynthetic Studies on Diatoms

    The synthesis of HDTA, particularly for use in studying marine and freshwater diatoms, was described. The synthesized compound was used as a metabolic probe, highlighting its role in chemical defense mechanisms in algae (Pohnert et al., 2004).

  • Isolation from Fish Oil

    HDTA was isolated from transesterified fish oil using high-speed counter-current chromatography. This study contributes to understanding the complexity of polyunsaturated fatty acids in fish oil and their potential health benefits (Li et al., 2011).

properties

IUPAC Name

methyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3,5-6,8-9,11-12H,1,4,7,10,13-16H2,2H3/b6-5-,9-8-,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWDNFIEIFBMRH-AGRJPVHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC=CCC=CCC=CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCC/C=C\C/C=C\C/C=C\CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.